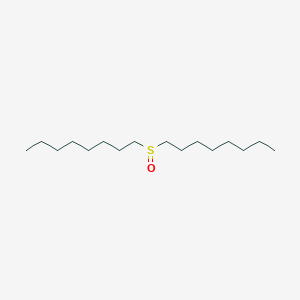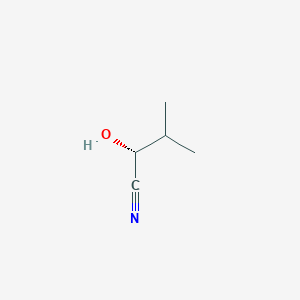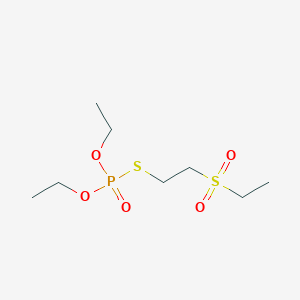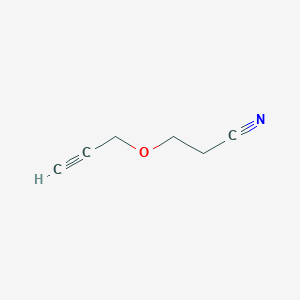
Di-n-octil Sulfóxido
Descripción general
Descripción
Octyl sulfoxide is a useful research compound. Its molecular formula is C16H34OS and its molecular weight is 274.5 g/mol. The purity is usually 95%.
The exact mass of the compound Octyl sulfoxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Octyl sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octyl sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis potenciométrico
El Di-n-octil Sulfóxido se utiliza en el análisis potenciométrico, un tipo de titulación en el que se mide la diferencia de potencial de la solución para determinar la concentración de ciertas sustancias químicas . Este compuesto se utiliza en disolventes no acuosos como el ácido sulfúrico, el ácido fosfórico, el ácido acético glacial y el anhídrido acético .
Disolvente en reacciones químicas
El this compound se utiliza con frecuencia como disolvente para reacciones químicas que implican sales, especialmente las reacciones de Finkelstein y otras sustituciones nucleófilas . También se utiliza ampliamente como extractante en bioquímica y biología celular .
Administración transdérmica de fármacos
Debido a que el this compound aumenta la velocidad de absorción de algunos compuestos a través de tejidos orgánicos, incluida la piel, se utiliza en algunos sistemas de administración transdérmica de fármacos .
Síntesis de sulfoximinas y sulfonimidas
El desarrollo de reacciones de transferencia de NH utilizando yodo hipervalente y fuentes simples de amoníaco ha facilitado la síntesis de sulfoximinas y sulfonimidas para aplicaciones en todas las ciencias químicas . El this compound juega un papel crucial en estas reacciones .
Aplicaciones biomédicas
El this compound se acepta como un “disolvente universal” utilizado en aplicaciones biomédicas . Se utiliza en varios procesos, incluida la preparación de compuestos biológicamente activos .
Crioprotector
El this compound también se utiliza como crioprotector para mitigar la lesión mecánica celular relacionada con la congelación<a aria-label="3: " data-citationid="4b0f6668-6dc7-aa4e-e5c7-1202d25609fa-32" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s00
Mecanismo De Acción
Target of Action
Di-n-octyl Sulfoxide, also known as Dioctyl Sulfoxide or Octyl Sulfoxide, is primarily used as a chemical intermediate . It is a non-polar solvent often used in organic synthesis . The primary targets of Di-n-octyl Sulfoxide are the organic compounds that it helps to dissolve or react .
Mode of Action
Di-n-octyl Sulfoxide interacts with its targets by acting as a non-polar solvent. It can participate in reactions or promote dissolution . It can also act as a complexing agent, catalyst, or extraction agent in chemical reactions .
Biochemical Pathways
The specific biochemical pathways affected by Di-n-octyl Sulfoxide depend on the nature of the organic compounds it is interacting with. In general, it facilitates chemical reactions by providing a medium for the reactants to interact more efficiently .
Pharmacokinetics
Its physical and chemical properties, such as its density (0842 g/mL), melting point (-1°C), boiling point (180°C), and flash point (>230°F), suggest that it has low volatility and good thermal stability .
Result of Action
The result of Di-n-octyl Sulfoxide’s action is the facilitation of organic synthesis. It helps to dissolve reactants, promote reactions, and can even participate in reactions itself . The specific molecular and cellular effects depend on the nature of the reaction and the compounds involved.
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds, such as Di-n-octyl phthalate, are degraded by microorganisms like Gordonia sp., which convert Di-n-octyl phthalate into mono-n-octyl phthalate, and then into phthalic acid . This suggests that Di-n-octyl Sulfoxide may interact with certain enzymes and proteins in biochemical reactions, but specific interactions have not been reported.
Cellular Effects
Related compounds such as Di-n-octyl phthalate have been shown to disrupt the endocrine system, affecting reproductive health and physical development
Molecular Mechanism
As mentioned earlier, related compounds like Di-n-octyl phthalate are metabolized into mono-n-octyl phthalate and then into phthalic acid . This suggests that Di-n-octyl Sulfoxide may also undergo metabolic transformations, potentially interacting with biomolecules and influencing gene expression.
Metabolic Pathways
Related compounds like Di-n-octyl phthalate are known to be metabolized into mono-n-octyl phthalate and then into phthalic acid . This suggests that Di-n-octyl Sulfoxide may also be involved in similar metabolic pathways.
Propiedades
IUPAC Name |
1-octylsulfinyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34OS/c1-3-5-7-9-11-13-15-18(17)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCFQNQVNVMFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173615 | |
| Record name | 1,1'-Sulphinylbisoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1986-89-6 | |
| Record name | 1-(Octylsulfinyl)octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1986-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl sulfoxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Sulphinylbisoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-sulphinylbisoctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL3KXH5FFW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)





![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)
![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)

![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)
